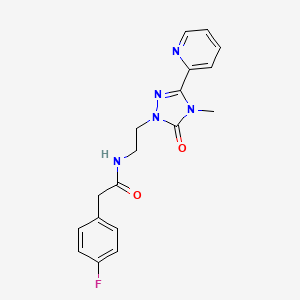

2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

説明

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide features a multifunctional structure combining an acetamide backbone with a 4-fluorophenyl group and a 1,2,4-triazolone ring system substituted with a pyridinyl moiety.

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-23-17(15-4-2-3-9-20-15)22-24(18(23)26)11-10-21-16(25)12-13-5-7-14(19)8-6-13/h2-9H,10-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUXINORSPJVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The target compound features a complex structure that includes a triazole ring and a pyridine moiety. The synthesis involves multiple steps typically starting from readily available precursors. The general synthetic route can be summarized as follows:

- Formation of the Triazole Ring : The initial step involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the triazole.

- Pyridine Substitution : Subsequent reactions introduce the pyridine group, which enhances the compound's biological activity.

- Acetamide Formation : Finally, acetamide is introduced to complete the structure.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibit significant antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound shows promising activity against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial action.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-FP | Staphylococcus aureus | 32 |

| 2-FP | Bacillus subtilis | 16 |

This suggests that the presence of the fluorophenyl and pyridine groups may enhance membrane permeability or interfere with bacterial metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 25.72 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.20 | Cell cycle arrest |

Flow cytometry analyses have shown increased rates of apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent.

Case Studies

Several studies have focused on derivatives of this compound to explore structure-activity relationships (SAR). For example:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine was found to enhance activity against resistant bacterial strains.

- Pyridine Substituents : Variations in the pyridine substituents were shown to affect cytotoxicity in various cancer cell lines, suggesting that specific modifications can lead to improved therapeutic profiles.

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations:

Triazolone vs. Triazole Systems: The target compound’s 1,2,4-triazolone ring differs from 1,2,3-triazoles (e.g., ) in electronic and steric properties.

Fluorophenyl Substitution : The 4-fluorophenyl group is a common feature in agrochemicals (e.g., flumetsulam in ) and pharmaceuticals, where fluorine improves bioavailability and resistance to oxidative metabolism .

Pyridinyl vs. Other Heterocycles: The pyridinyl substituent in the target compound may offer distinct binding interactions compared to thiophene () or oxazolidinone (), particularly in metal coordination or π-stacking with aromatic residues in enzymes .

Pharmacological and Physicochemical Properties

Physicochemical Profiling

While experimental data for the target compound is lacking, inferences can be drawn from analogues:

- Lipophilicity (logP): The 4-fluorophenyl and pyridinyl groups likely result in moderate lipophilicity (estimated logP ~2.5–3.5), comparable to oxadixyl (logP ~2.8) but lower than chromenone-containing compounds (e.g., Example 83, logP ~4.0) .

- Solubility : The triazolone’s polarity may enhance aqueous solubility relative to purely aromatic heterocycles (e.g., 1,2,3-triazoles in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。